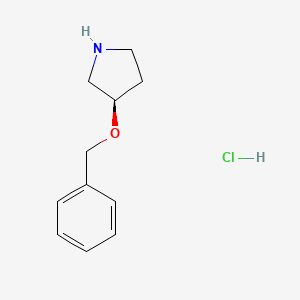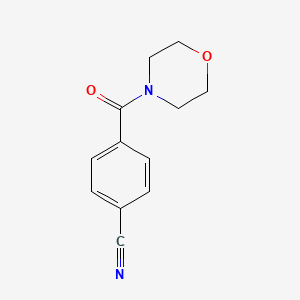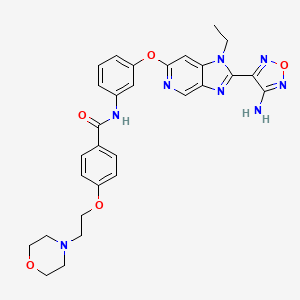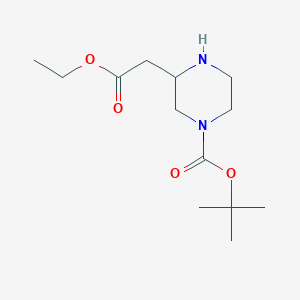
Fluoruro de tetrabutilamonio dihidrofluoruro
Descripción general
Descripción
Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·2HF. This compound is known for its utility as a source of fluoride ions in organic solvents and is commonly used in various chemical reactions, particularly in organic synthesis.
Aplicaciones Científicas De Investigación
Tetrabutylammonium fluoride dihydrofluoride has a wide range of applications in scientific research:
Organic Synthesis: Used extensively for deprotection of silyl ethers and as a source of fluoride ions.
Medicinal Chemistry: Employed in the synthesis of fluorinated compounds, which are important in pharmaceuticals.
Material Science: Utilized in the preparation of γ-graphyne and its derivatives.
Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Mecanismo De Acción
Target of Action
Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .
Mode of Action
The mode of action of Tetrabutylammonium fluoride dihydrofluoride involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, Tetrabutylammonium fluoride dihydrofluoride is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .
Biochemical Pathways
Tetrabutylammonium fluoride dihydrofluoride affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .
Result of Action
The result of Tetrabutylammonium fluoride dihydrofluoride’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, Tetrabutylammonium fluoride dihydrofluoride in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, Tetrabutylammonium fluoride dihydrofluoride gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Action Environment
The action of Tetrabutylammonium fluoride dihydrofluoride can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet Tetrabutylammonium fluoride dihydrofluoride and anhydrous Tetrabutylammonium fluoride dihydrofluoride show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of Tetrabutylammonium fluoride dihydrofluoride .
Análisis Bioquímico
Biochemical Properties
Tetrabutylammonium fluoride dihydrofluoride is a powerful catalyst and is used in the regioselective opening of epoxides with activated aromatic and heteroaromatic chlorides . It is soluble in water and tetrahydrofuran, and is utilized as a base in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .
Cellular Effects
It is known that the efficiency of desilylation of uridine and cytidine is greatly dependent on the water content of the Tetrabutylammonium fluoride dihydrofluoride reagent .
Molecular Mechanism
It is known that it can act as a genuine surrogate for TBAF, as well as a reservoir for rapidly-reversible release of traces of it .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrabutylammonium fluoride dihydrofluoride samples are almost always hydrated, resulting in the formation of bifluoride (HF2-) hydroxide (OH-) as well as fluoride . The nature of the fluoride is uncertain because Tetrabutylammonium fluoride dihydrofluoride samples are almost always hydrated .
Metabolic Pathways
It is known that it is used as a source of fluoride ion in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammonium fluoride dihydrofluoride can be synthesized by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Another method involves the reaction of hexafluorobenzene with tetrabutylammonium cyanide .
Industrial Production Methods
In industrial settings, the preparation of tetrabutylammonium fluoride dihydrofluoride typically involves similar methods but on a larger scale. The compound is often produced as a trihydrate or as a solution in tetrahydrofuran, which is commercially available .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium fluoride dihydrofluoride undergoes various types of chemical reactions, including:
Deprotection Reactions: It is commonly used to remove silyl ether protecting groups in organic synthesis.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in various reactions.
Base-Catalyzed Reactions: It serves as a mild base in reactions such as aldol-type condensation, Michael-type reactions, and ring-opening reactions.
Common Reagents and Conditions
Deprotection of Silyl Ethers: Typically carried out in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Phase Transfer Catalysis: Often involves the use of organic solvents and mild bases.
Base-Catalyzed Reactions: Conducted under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Deprotection Reactions: The major products are the deprotected alcohols or phenols.
Phase Transfer Catalysis: Various organic compounds depending on the specific reaction.
Base-Catalyzed Reactions: Products include aldol adducts, Michael adducts, and ring-opened compounds.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium salt used in phase transfer catalysis.
Tetrabutylammonium Hydroxide: Used as a strong base in organic synthesis.
Tetrabutylammonium Chloride: Employed in various organic reactions as a phase transfer catalyst.
Uniqueness
Tetrabutylammonium fluoride dihydrofluoride is unique due to its ability to provide fluoride ions in organic solvents, which is not as effectively achieved by other tetrabutylammonium salts. Its role in deprotection reactions and as a mild base makes it particularly valuable in organic synthesis .
Propiedades
IUPAC Name |
tetrabutylazanium;fluoride;dihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471859 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-56-1 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate](/img/structure/B1339522.png)


![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)



